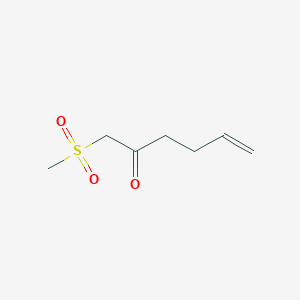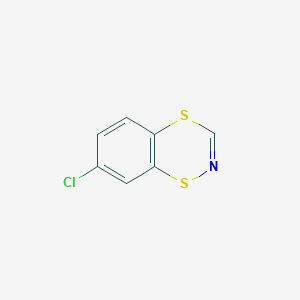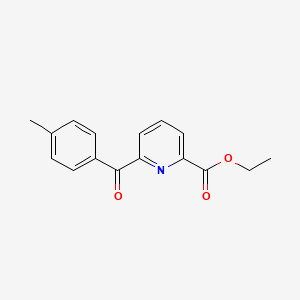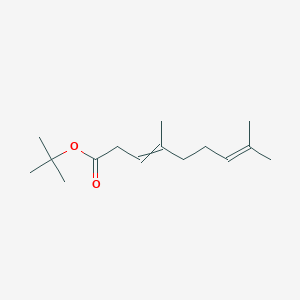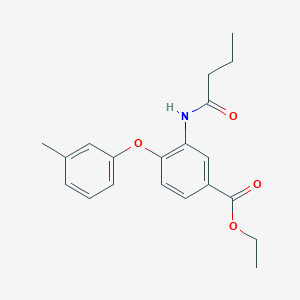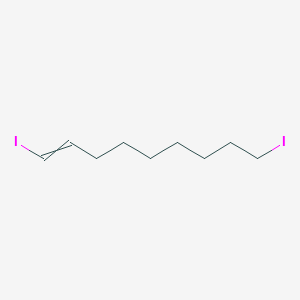
1,9-Diiodonon-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Diiodonon-1-ene is an organic compound with the molecular formula C9H16I2. It consists of a nine-carbon chain with iodine atoms attached to the first and ninth carbon atoms, and a double bond between the first and second carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,9-Diiodonon-1-ene can be synthesized through various methods. One common approach involves the iodination of non-1-ene. The reaction typically requires the presence of iodine (I2) and a suitable catalyst, such as a Lewis acid, to facilitate the addition of iodine atoms to the carbon chain. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and may require heating to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the compound. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Diiodonon-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can be oxidized to form diiodo alcohols or reduced to form nonane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate the substitution of iodine atoms.
Addition Reactions: Halogens like bromine (Br2) or hydrogen (H2) in the presence of a catalyst (e.g., palladium on carbon) can add across the double bond.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can convert the compound to diiodo alcohols.
Major Products Formed
Substitution: Formation of non-1-ene derivatives with different functional groups.
Addition: Formation of dihaloalkanes or hydrogenated products.
Oxidation: Formation of diiodo alcohols.
Applications De Recherche Scientifique
1,9-Diiodonon-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,9-Diiodonon-1-ene involves its interaction with various molecular targets. The iodine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The double bond allows for addition reactions, which can modify the compound’s structure and properties. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,9-Dibromonon-1-ene: Similar structure with bromine atoms instead of iodine.
1,9-Dichloronon-1-ene: Similar structure with chlorine atoms instead of iodine.
Non-1-ene: The parent hydrocarbon without halogen atoms.
Uniqueness
1,9-Diiodonon-1-ene is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine atoms. This results in different reactivity and physical properties, such as higher density and boiling point. The iodine atoms also enhance the compound’s ability to participate in halogen bonding, making it valuable in specific chemical and biological applications .
Propriétés
Numéro CAS |
87462-73-5 |
|---|---|
Formule moléculaire |
C9H16I2 |
Poids moléculaire |
378.03 g/mol |
Nom IUPAC |
1,9-diiodonon-1-ene |
InChI |
InChI=1S/C9H16I2/c10-8-6-4-2-1-3-5-7-9-11/h6,8H,1-5,7,9H2 |
Clé InChI |
PAMLNVVCRHKETD-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC=CI)CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



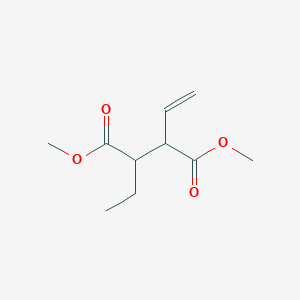
![Silane, trimethyl[(2-methylphenyl)methoxy]-](/img/structure/B14408338.png)
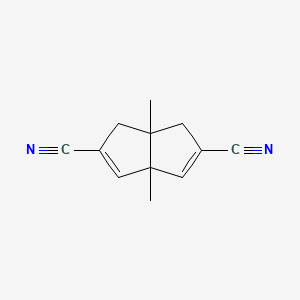
![Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate](/img/structure/B14408347.png)
![8-[(2-Ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-EN-6-YN-3-one](/img/structure/B14408354.png)
![Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate](/img/structure/B14408360.png)
![1,1'-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one]](/img/structure/B14408366.png)
![Benzenamine, N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14408369.png)
